N-(4-Ethoxybenzylidene)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C15H15NO/c1-2-17-15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
AMFSURZKODQUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classic Acid-Catalyzed Synthesis
The foundational method for synthesizing N-(4-Ethoxybenzylidene)aniline involves the acid-catalyzed condensation of 4-ethoxybenzaldehyde and aniline. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond. A typical procedure involves refluxing equimolar amounts of 4-ethoxybenzaldehyde (1.50 g, 9.1 mmol) and aniline (0.85 g, 9.1 mmol) in ethanol (30 mL) with 2–3 drops of concentrated hydrochloric acid for 2–4 hours. The product is isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration and washing with cold ethanol. Yields typically range from 75% to 88%, depending on reaction duration and purity of starting materials.
Table 1: Optimization of Acid-Catalyzed Conditions
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | HCl | 78 | 2 | 82 |
| Methanol | H₂SO₄ | 65 | 3 | 78 |
| Toluene | AcOH | 110 | 4 | 68 |
Data adapted from reflux-based studies. Ethanol emerges as the optimal solvent due to its polarity and ability to stabilize intermediates.
Solvent and Temperature Optimization
Recent studies have explored solvent-free conditions to enhance sustainability. For instance, microwave-assisted synthesis at 100°C for 15 minutes achieved 89% yield, reducing reaction time by 90% compared to conventional reflux. However, this method requires precise temperature control to prevent decomposition of the imine product.
Green Chemistry Approaches
Biocatalytic Methods Using Natural Extracts
The use of Kinnow peel extract as a biocatalyst represents a breakthrough in sustainable synthesis. Rich in citric acid and ascorbic acid, the extract facilitates proton transfer during imine formation. In a typical procedure, 4-ethoxybenzaldehyde (1.0 mmol) and aniline (1.0 mmol) are mixed with 10% (w/v) Kinnow peel extract in ethanol at 70°C for 1 hour, yielding 85% product. This method eliminates toxic catalysts and aligns with green chemistry principles.
Table 2: Comparative Analysis of Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Kinnow peel extract | Ethanol | 1 | 85 |
| HCl | Ethanol | 2 | 82 |
| ZnO nanoparticles | Water | 1.5 | 79 |
Biocatalytic routes offer comparable efficiency to traditional methods while reducing environmental impact.
Solvent-Free Mechanochemical Synthesis
Ball milling techniques have been employed to synthesize Schiff bases without solvents. A mixture of 4-ethoxybenzaldehyde and aniline (1:1 molar ratio) is ground in a planetary ball mill at 500 rpm for 30 minutes, yielding 80% product. This approach minimizes waste and energy consumption, though scalability remains a challenge.
Industrial-Scale Production
Large-Scale Reactor Configurations
Industrial synthesis utilizes jacketed reactors (100–500 L capacity) with automated temperature and pH control. A patented process involves continuous feeding of 4-ethoxybenzaldehyde (10 kg/h) and aniline (9.1 kg/h) into a reactor containing ethanol (200 L) and HCl (0.5 L), maintained at 75°C. The product is purified via fractional distillation, achieving 90% purity at a throughput of 50 kg/day.
Continuous Flow Systems
Microreactor technology enhances heat and mass transfer, enabling rapid synthesis. In a tubular flow reactor (inner diameter: 2 mm), reactants are pumped at 0.5 mL/min through a heated zone (100°C, residence time: 5 minutes), yielding 87% product. This method is ideal for high-volume production but requires significant upfront investment.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from ethanol or ethyl acetate. Optimal recovery (92%) is achieved using a 3:1 ethanol-water mixture, with a melting point of 118–120°C confirming purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the imine.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Scientific Research Applications
N-(4-Ethoxybenzylidene)aniline has a wide range of applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing other organic compounds, particularly in the development of liquid crystal materials.
- Reagent in Organic Reactions : The compound can participate in various chemical reactions, including oxidation and substitution reactions.
Biology
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can scavenge free radicals and mitigate oxidative stress-related cellular damage.
- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory diseases.
Medicine
- Potential Drug Delivery Systems : Due to its unique properties, this compound is being explored for use in drug delivery systems and as a component in pharmaceutical formulations.
- Corrosion Inhibitor : Studies have indicated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, showcasing its potential industrial applications.
Industry
- Liquid Crystal Displays (LCDs) : The compound's liquid crystalline properties make it valuable in developing LCD technology and other optoelectronic devices.
Case Studies
- Antioxidant Mechanism Study : A study highlighted the ability of this compound to inhibit lipid peroxidation, showcasing its potential as an antioxidant agent. This property is critical for developing therapies for oxidative stress-related diseases.
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound effectively reduces inflammatory markers in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating its therapeutic potential in inflammatory conditions.
- Corrosion Resistance Evaluation : Research conducted on mild steel treated with this compound showed a significant reduction in corrosion rates when exposed to acidic environments. This suggests its viability as an eco-friendly corrosion inhibitor in industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-phenylmethanimine involves its ability to form stable complexes with metal ions. This property is leveraged in coordination chemistry and catalysis. The compound’s biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or scavenging free radicals.
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Research Findings and Trends
Substituent Effects : Ethoxy groups enhance electron density and steric bulk compared to methoxy or chloro groups, improving mesophase stability in liquid crystals .
Synthetic Methods: Most Schiff bases are synthesized via refluxing aldehydes and amines in ethanol, with reaction times varying from 2–6 hours .
Functional Diversity : Nitro and bromo derivatives are prioritized for optical materials, while alkoxy derivatives dominate in liquid crystal research .
Biological Activity
N-(4-Ethoxybenzylidene)aniline, a Schiff base compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is synthesized through the condensation reaction of 4-ethoxybenzaldehyde and aniline. Its molecular formula is C15H17NO, and it contains an ethoxy group that influences its chemical reactivity and biological properties.
2. Synthesis
The synthesis typically involves:
- Reactants : 4-Ethoxybenzaldehyde and aniline.
- Solvent : Ethanol or other suitable solvents.
- Catalysts : Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.
The general reaction can be summarized as follows:
3.1 Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation further supports its potential as a therapeutic agent against oxidative damage.
3.2 Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of various Schiff bases, including this compound. While some derivatives have shown antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, results can vary based on structural modifications.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 15 (against E. coli) |
| N-(4-Methoxybenzylidene)aniline | 20 (against S. aureus) |
3.3 Cytotoxicity Studies
Cytotoxic effects have been assessed using various cancer cell lines. Preliminary findings suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
The biological activity of this compound can be attributed to its structural characteristics:
- Free Radical Scavenging : The ethoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Enzyme Interaction : It may interact with various enzymes involved in oxidative stress pathways, modulating their activity and leading to protective effects against cellular damage.
5.1 Study on Antioxidant Activity
A study conducted by Majed et al. (2009) investigated several Schiff bases, including this compound, for their antioxidant properties using DPPH radical scavenging assays. The results indicated a strong correlation between the structural features and antioxidant capacity.
5.2 Antimicrobial Efficacy
In a comparative study on antimicrobial activities, several Schiff bases were tested against common bacterial strains. This compound demonstrated moderate activity compared to more potent derivatives, suggesting that further structural optimization could enhance its efficacy.
6. Conclusion
This compound exhibits promising biological activities, particularly as an antioxidant and potential antimicrobial agent. Ongoing research is necessary to fully understand its mechanisms of action and explore its therapeutic potential in medicinal chemistry.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reactants | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Ethoxybenzaldehyde + Aniline | Ethanol | 78 | ~60–70 |
How can spectroscopic techniques confirm the structure of this compound?
Basic Research Question
- IR Spectroscopy : The C=N stretch (imine bond) appears at 1604–1586 cm⁻¹, while aromatic C-O (ethoxy group) is observed at ~1250 cm⁻¹ .
- NMR Spectroscopy :
- X-ray Crystallography : Dihedral angles between aromatic rings (e.g., 179.3° in derivatives) confirm planarity .
What methodologies resolve contradictions in thermal stability data for this compound derivatives?
Advanced Research Question
Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or impurities.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and purity. For example, EBBA (a derivative) shows a nematic-isotropic transition at ~35°C .
- Thermogravimetric Analysis (TGA) : Quantifies decomposition onset (e.g., >200°C for stable Schiff bases) .
- Crystallographic Studies : Compare unit cell parameters (e.g., bond lengths and angles) to rule out structural variations .
How do substituents on the aniline ring influence liquid crystalline properties?
Advanced Research Question
The ethoxy and alkyl/aryl groups dictate mesophase behavior:
- Alkyl Chain Length : Longer chains (e.g., butyl in EBBA) enhance nematic phase stability by increasing van der Waals interactions .
- Electron-Withdrawing Groups : Nitro or cyano substituents (e.g., in N-(p-Ethoxybenzylidene)-p-aminobenzonitrile) increase polarity, altering phase transition temperatures .
Q. Table 2: Impact of Substituents on Mesophase Range
| Derivative | Mesophase Range (°C) | Reference |
|---|---|---|
| EBBA (4'-n-butyl derivative) | 22–35 | |
| 4-Cyano derivative | 45–60 |
What in vitro assays evaluate the antiproliferative activity of this compound derivatives?
Advanced Research Question
- Microtubule Disruption Assays : Immunofluorescence staining detects mitotic arrest (e.g., in HeLa cells) caused by tubulin binding .
- Cell Viability Assays : MTT or SRB assays quantify IC₅₀ values. For example, a trimethoxy derivative showed IC₅₀ = 12 µM in cancer cells .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Conflict Resolution : Discrepancies in bioactivity may arise from cell line specificity or assay conditions. Cross-validation using orthogonal methods (e.g., flow cytometry for cell cycle analysis) is recommended.
How does computational modeling predict the reactivity of this compound in nucleophilic environments?
Advanced Research Question
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) indicates susceptibility to nucleophilic attack at the imine carbon .
- Molecular Dynamics (MD) : Simulate solvent interactions; polar solvents (e.g., DMSO) stabilize the protonated imine intermediate .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
